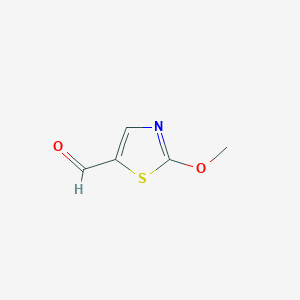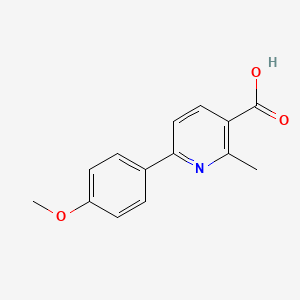![molecular formula C36H32N6O3 B1357267 N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide CAS No. 956139-16-5](/img/structure/B1357267.png)
N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide” is a pharmaceutical compound . It is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .
Molecular Structure Analysis
The molecular formula of this compound is C36H32N6O3 . The molecular weight is 596.7 g/mol .Scientific Research Applications
Antibacterial Activity
N-substituted purine derivatives, closely related to N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide, have demonstrated significant antibacterial activities. For instance, a study by Wu et al. (2016) synthesized novel N-substituted purine derivatives and evaluated their antibacterial effectiveness against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. These compounds showed promising inhibitory effects, with some even outperforming commercial agents (Wu, Gao, Tu, & Ouyang, 2016).
Antifungal and Antimicrobial Properties
Similar compounds, such as N-Benzoyl-N'-dialkylthiourea derivatives, have been explored for their antifungal properties. Zhou Weiqun et al. (2005) conducted a study that highlighted the antifungal activity of these compounds against major plant pathogens (Zhou, Yang, Liqun, & Xianchen, 2005). Additionally, Devarasetty et al. (2019) synthesized 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives, showcasing significant antimicrobial activity against various bacterial and fungal strains (Devarasetty, Vantikommu, Anireddy, & Srinivas, 2019).
Anticancer Activity
The potential anticancer activities of N-substituted purine derivatives have been a focus of several studies. Cros-Perrial et al. (2021) explored the cytotoxic activities of N-(9H-purin-6-yl) benzamide derivatives on cancer cell models, noting their ability to induce apoptosis and decrease cell proliferation (Cros-Perrial, Saulnier, Raza, Charmelot, Egron, Dumontet, Chaloin, Peyrottes, & Jordheim, 2021).
Antiproliferative Properties
Wang et al. (2015) designed and synthesized m-(4-morpholino-1,3,5-triazin-2-yl)benzamides and evaluated their antiproliferative activities, identifying several compounds with potent activities against various cancer cell lines (Wang, Xu, Xin, Lu, & Zhang, 2015).
Mechanism of Action
Target of Action
It is known that purine nucleoside analogs, which this compound is a type of, generally target indolent lymphoid malignancies .
Mode of Action
N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide, as a purine nucleoside analog, interacts with its targets by inhibiting DNA synthesis . This inhibition disrupts the normal function of the cells, leading to the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA synthesis and apoptosis . By inhibiting DNA synthesis, the compound disrupts the normal cell cycle, preventing the cells from dividing and growing. The induction of apoptosis leads to the death of the affected cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects lead to the disruption of the normal cell cycle and the death of the affected cells, which can result in the reduction of tumor growth in the case of indolent lymphoid malignancies .
Biochemical Analysis
Biochemical Properties
N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide plays a significant role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in the cell cycle and DNA damage response. The compound’s interaction with these biomolecules leads to the inhibition of DNA polymerase activity, thereby preventing the replication of cancer cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to induce apoptosis in cancer cells is a key aspect of its antitumor activity. Additionally, it has been observed to cause cell cycle arrest at the G1 phase, further inhibiting the proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with DNA and DNA polymerase. By binding to the active site of DNA polymerase, the compound inhibits the enzyme’s activity, preventing the synthesis of new DNA strands. This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways. Furthermore, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of DNA synthesis and induction of apoptosis. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as bone marrow suppression and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleotide metabolism. The compound interacts with enzymes such as adenosine deaminase and purine nucleoside phosphorylase, affecting the levels of nucleotides and their derivatives. These interactions can alter metabolic flux and influence the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it accumulates in the nucleus, where it exerts its effects on DNA synthesis and repair .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus. This localization is crucial for its activity, as it allows the compound to directly interact with DNA and DNA polymerase. The compound’s targeting signals and post-translational modifications play a role in directing it to the nucleus, ensuring its effective function in inhibiting DNA synthesis and inducing apoptosis .
Properties
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]purin-6-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N6O3/c43-23-30-21-41(36(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29)22-31(45-30)42-25-39-32-33(37-24-38-34(32)42)40-35(44)26-13-5-1-6-14-26/h1-20,24-25,30-31,43H,21-23H2,(H,37,38,40,44)/t30-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQQPEYYQOKYTE-IOWSJCHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956139-16-5 |
Source


|
| Record name | N6-Benzoyl-N9-(6-hydroxymethyl-4-triphenylmethylmorpholin-2-yl) Adenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
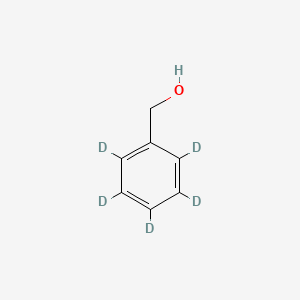
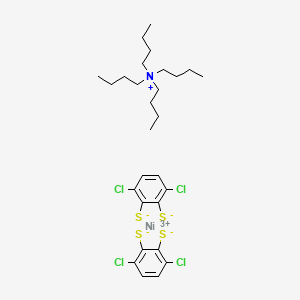

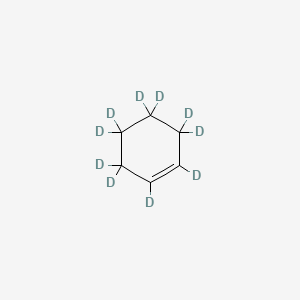

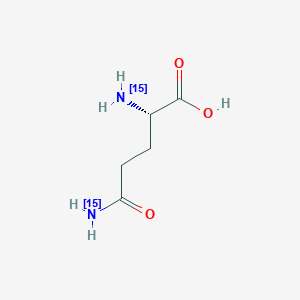

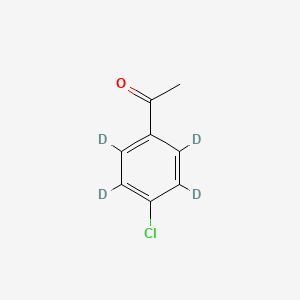
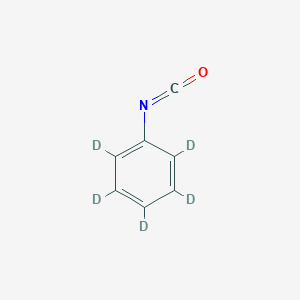

![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)
